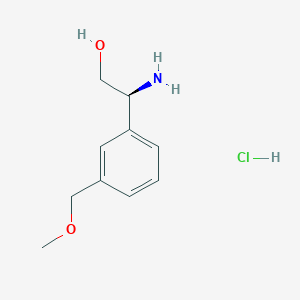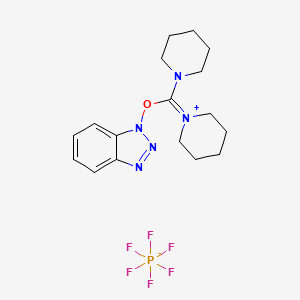
Methyl-PEG24-Amine
Descripción general
Descripción
Methyl-PEG24-Amine is a compound consisting of a polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminated with a methyl group at one end and an amine group at the other. This compound is widely used in various scientific and industrial applications due to its unique properties, such as hydrophilicity, flexibility, and biocompatibility .
Mecanismo De Acción
Target of Action
Methyl-PEG24-Amine, also known as m-PEG24-amine, is a polyethylene glycol (PEG) derivative that contains an amino group . The primary targets of m-PEG24-amine are primary amines or carboxyl groups on proteins or surfaces . These groups are prevalent in biological systems, making them ideal targets for the compound.
Mode of Action
The terminal primary amine of m-PEG24-amine provides a specific target for crosslinking and other conjugation methods . This allows the compound to bind to its targets and modify their properties. The compound can conjugate to carboxyl groups using EDC and Sulfo-NHS, crosslink to primary amines using DSS, BS (PEG)5 / BS (PEG)9 or other NHS-ester reagent, crosslink to sulfhydryl groups using Sulfo-SMCC or SM (PEG)n reagent, and attach to oxidized carbohydrate groups (aldehydes) by reductive amination .
Pharmacokinetics
The compound is known to be water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which could enhance its bioavailability.
Result of Action
The action of m-PEG24-amine results in several molecular and cellular effects. The compound can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .
Análisis Bioquímico
Biochemical Properties
Methyl-PEG24-Amine plays a significant role in biochemical reactions. It allows site-specific labeling of primary amines or carboxyl groups on proteins or surfaces . The terminal primary amine of this compound provides a specific target for crosslinking and other conjugation methods, making it useful as a PEGylation reagent . It can react with various bioactive molecules through chemical bonding, thereby achieving modification and regulation of these molecules .
Cellular Effects
This compound influences cell function by modifying proteins, immunogens, drug compounds, and probes . It can improve the solubility of proteins or peptides without affecting function . By adding inert mass to proteins, it can reduce the tendency of proteins towards aggregation .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules. When amino groups meet carboxylic acids and activated esters, they quickly and accurately form amide bonds . This reaction is not only efficient, but also the product is stable . In addition, this compound can also interact with carbonyl compounds such as ketones and aldehydes under reduced amination conditions .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its increased stability . The PEG spacer in this compound provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl-PEG24-Amine is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide to form the PEG chain, followed by the introduction of the terminal methyl and amine groups. The process typically involves the following steps:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst to form a PEG chain with the desired number of ethylene glycol units.
Termination with Methyl Group: The PEG chain is then reacted with a methylating agent, such as methyl iodide, to introduce the terminal methyl group.
Introduction of Amine Group: Finally, the PEG chain is reacted with an amine-containing reagent, such as ammonia or a primary amine, to introduce the terminal amine group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the consistency and purity of the final product. The process is optimized to achieve high yields and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-PEG24-Amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly used.
Major Products:
Oxidation: Nitroso compounds or oxides.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or other derivatives.
Aplicaciones Científicas De Investigación
Methyl-PEG24-Amine has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Methyl-PEG4-Amine: A shorter PEG chain with only 4 ethylene glycol units.
Methyl-PEG8-Amine: A PEG chain with 8 ethylene glycol units.
Methyl-PEG12-Amine: A PEG chain with 12 ethylene glycol units.
Comparison: Methyl-PEG24-Amine is unique due to its longer PEG chain, which provides greater flexibility, hydrophilicity, and biocompatibility compared to shorter PEG chains. This makes it particularly useful in applications requiring enhanced solubility and stability, such as drug delivery and protein modification .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H101NO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-50H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYCKRSBSZUIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H101NO24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151823-08-2 | |
| Record name | Methyl-PEG24-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)



![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)





![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)

